![molecular formula C20H23BrN2O4S B13368129 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13368129.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a bromodimethylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Introduction of the Bromodimethylphenylsulfonyl Group: This step involves the sulfonylation of a bromodimethylbenzene derivative with a suitable sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluoro-2,5-dimethylphenyl)sulfonyl]piperazine
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C20H23BrN2O4S |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromo-2,5-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H23BrN2O4S/c1-14-10-20(15(2)9-17(14)21)28(24,25)23-7-5-22(6-8-23)12-16-3-4-18-19(11-16)27-13-26-18/h3-4,9-11H,5-8,12-13H2,1-2H3 |
InChI Key |
HTFMSFCUDHOIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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